2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one
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Overview
Description
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one typically involves multi-step reactions. One common method includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction with 4-fluorophenylboric acid . Another approach involves the preparation of diazonium salts and subsequent replacement with a nucleophile via Sandmeyer reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms.
Scientific Research Applications
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds containing nitrogen and oxygen, such as 2-aminothiazoles and imidazoles .
Uniqueness
What sets 2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one apart is its unique structure, which combines a purine ring with a naphthalene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
19188-46-6 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-amino-9-naphthalen-2-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H11N5O/c16-15-18-13-12(14(21)19-15)17-8-20(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,16,18,19,21) |
InChI Key |
UYBKQTATMDZRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=NC4=C3N=C(NC4=O)N |
Origin of Product |
United States |
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